4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline
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Overview
Description
4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound .
Mechanism of Action
Target of Action
4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline is a type of quinoline, a class of compounds that have been found to have diverse biological activities. Quinolines are often used as building blocks in medicinal chemistry for drug discovery
Mode of Action
Quinolines often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and dipole-dipole interactions .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its metabolic stability and improve its ability to penetrate biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with fluorinated reagents. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction proceeds under mild conditions and yields the desired quinoline derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The fluorine atoms and the trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Oxidation and reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoline derivatives.
Electrophilic substitution: Formation of halogenated or nitrated quinoline derivatives.
Oxidation and reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer properties.
Biological studies: It serves as a probe for studying enzyme inhibition and receptor binding.
Materials science: It is used in the development of liquid crystals and organic light-emitting diodes (OLEDs).
Agriculture: It is used in the synthesis of agrochemicals with enhanced efficacy and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-fluoroquinoline
- 8-Fluoro-6-(trifluoromethyl)quinoline
- 4-Chloro-8-(trifluoromethyl)quinoline
Uniqueness
4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. Compared to similar compounds, it exhibits superior properties in terms of enzyme inhibition and receptor binding, making it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
4-chloro-8-fluoro-6-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)10(13,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTOUQOFOSPPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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